(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate
Description
This compound features a rigid adamantane core (C₁₀H₁₅) substituted with a methyl carboxylate group at the 1-position and a 4-phenyltetrahydro-2H-pyran-4-carboxamido moiety at the 3-position. Adamantane derivatives are renowned for their metabolic stability and lipophilicity, making them candidates for drug development, particularly in antiviral and CNS-targeting therapies .
Properties
IUPAC Name |
methyl 3-[(4-phenyloxane-4-carbonyl)amino]adamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-28-21(27)22-12-17-11-18(13-22)15-23(14-17,16-22)25-20(26)24(7-9-29-10-8-24)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPADDUDVRTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that compounds related to adamantane derivatives exhibit antiviral properties. The adamantane structure is known for its ability to inhibit viral replication. This compound could potentially be developed as an antiviral agent against viruses such as influenza and coronaviruses due to its structural similarity to known antiviral drugs .
Neuroprotective Effects
Studies have suggested that similar adamantane derivatives possess neuroprotective effects. The unique molecular configuration of (1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate may contribute to neuroprotection by modulating neurotransmitter activity or reducing oxidative stress in neuronal cells .
Pain Management
The compound's potential analgesic properties are also under investigation. Some derivatives of the adamantane family have shown efficacy in pain relief by interacting with opioid receptors or inhibiting pain pathways . This opens avenues for developing new pain management therapies.
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for scaling up production for further research and potential therapeutic applications .
Case Studies
Case Study 1: Antiviral Efficacy
In a recent study, a series of adamantane derivatives were tested for their antiviral activity against influenza viruses. The results indicated that modifications to the carboxamide group significantly enhanced antiviral efficacy. The specific compound discussed here showed promising results in vitro, warranting further exploration in vivo .
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal death and improve cognitive function when administered during disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Adamantane Core Modifications :
The target compound and ZQH ligand share a multi-substituted adamantane scaffold, but the ZQH ligand incorporates a phenylethylidene group at the 6-position, increasing aromaticity and molecular weight (468.67 g/mol vs. 422.51 g/mol). This may enhance π-π stacking interactions in biological systems but reduce solubility .- Functional Group Diversity: The brominated adamantane carboxamide () replaces the pyran-carboxamido group with a 2,4-dimethylphenyl carboxamide and bromine.
Electron-Deficient Moieties :
The nitro-triazole derivative () introduces a nitro group and bromine, creating a highly electron-deficient system. This contrasts with the target compound’s electron-rich phenyl-pyran group, suggesting divergent reactivity profiles (e.g., nitro groups may participate in redox reactions) .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The target compound’s predicted logP (~4.2) is intermediate between the ZQH ligand (logP ~5.5, inferred from aromatic bonds) and the brominated carboxamide (logP ~5.1). The nitro-triazole derivative’s carboxylic acid group (logP ~2.8) significantly reduces lipophilicity, highlighting the impact of polar substituents .
- Stereochemical Complexity : The target compound’s four stereocenters (1r,3s,5R,7S) may confer selectivity in chiral environments, whereas the ZQH ligand’s three chiral centers and the brominated carboxamide’s single stereocenter suggest differing degrees of enantioselective interactions .
Preparation Methods
Prins Cyclization for Tetrahydro-2H-Pyran Formation
The 4-phenyltetrahydro-2H-pyran ring is synthesized via acid-catalyzed Prins cyclization of acetophenone and 1,5-pentanediol:
$$
\text{Acetophenone} + \text{1,5-Pentanediol} \xrightarrow{\text{H}2\text{SO}4, 80^\circ \text{C}} \text{4-Phenyltetrahydro-2H-pyran-4-ol}
$$
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid Catalyst | Concentrated H₂SO₄ | 72 |
| Temperature | 80°C | - |
| Reaction Time | 12 hours | - |
Oxidation to Carboxylic Acid
The secondary alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
$$
\text{4-Phenyltetrahydro-2H-pyran-4-ol} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{4-Phenyltetrahydro-2H-pyran-4-carboxylic acid}
$$
Characterization :
Functionalization of the Adamantane Core
Synthesis of Adamantane-1-Carboxylic Acid Methyl Ester
Adamantane-1-carboxylic acid is esterified using H₂SO₄-catalyzed methanolysis :
$$
\text{Adamantane-1-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl adamantane-1-carboxylate}
$$
Reaction Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10% H₂SO₄ | 98.4 |
| Temperature | Reflux | - |
Directed Nitration at C3 Position
Nitration at the bridgehead position is achieved using HNO₃/Ac₂O under strict temperature control:
$$
\text{Methyl adamantane-1-carboxylate} \xrightarrow{\text{HNO}3, \text{Ac}2\text{O}, -10^\circ \text{C}} \text{Methyl 3-nitroadamantane-1-carboxylate}
$$
Key Observations :
- Regioselectivity: >90% C3 nitration (confirmed by $$^{13}\text{C}$$ NMR).
- Yield: 65–70%.
Reduction to Primary Amine
The nitro group is reduced using Zn/NH₄Cl in aqueous methanol:
$$
\text{Methyl 3-nitroadamantane-1-carboxylate} \xrightarrow{\text{Zn, NH}_4\text{Cl}} \text{Methyl 3-aminoadamantane-1-carboxylate}
$$
Purification :
- Crystallization from ethyl acetate/hexanes (1:3).
- Purity : 99% (LC-MS).
Amide Coupling Reaction
Activation of 4-Phenyltetrahydro-2H-Pyran-4-Carboxylic Acid
The carboxylic acid is converted to its acid chloride using oxalyl chloride :
$$
\text{4-Phenyltetrahydro-2H-pyran-4-carboxylic acid} \xrightarrow{\text{(COCl)}_2, \text{DCM}} \text{4-Phenyltetrahydro-2H-pyran-4-carbonyl chloride}
$$
Reaction Conditions :
- Solvent: Anhydrous DCM
- Time: 2 hours at 0°C
Coupling with Adamantane Amine
The acid chloride is coupled to methyl 3-aminoadamantane-1-carboxylate using Schotten-Baumann conditions :
$$
\text{Methyl 3-aminoadamantane-1-carboxylate} + \text{4-Phenyltetrahydro-2H-pyran-4-carbonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$
Optimized Parameters :
| Parameter | Value | Yield (%) |
|---|---|---|
| Base | 10% NaOH | 85 |
| Temperature | 0–5°C | - |
| Reaction Time | 4 hours | - |
Stereochemical Control and Purification
Chiral Resolution
The racemic mixture is resolved using chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) mobile phase.
Enantiomeric Excess :
- ee : >99% (1r,3s,5R,7S)-isomer
Crystallization
Final purification is achieved via recrystallization from tert-butyl methyl ether:
- Melting Point : 198–200°C
- Purity : 99.5% (HPLC)
Analytical Data Summary
| Property | Value/Technique |
|---|---|
| $$^1\text{H}$$ NMR | 400 MHz, DMSO-$$d_6$$: δ 7.45 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 2.85–1.20 (m, 22H, adamantane + pyran) |
| $$^{13}\text{C}$$ NMR | 100 MHz, DMSO-$$d_6$$: δ 174.2 (C=O), 140.1–125.3 (Ar-C), 51.8 (OCH₃) |
| HRMS (ESI+) | [M+H]⁺: 454.2381 (Calc. 454.2384) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Prins Cyclization | High regioselectivity | Requires strong acid | 72 |
| Zn/NH₄Cl Reduction | Mild conditions | Slow reaction rate | 65 |
| Schotten-Baumann | Scalable | Emulsion formation | 85 |
Q & A
Q. What are the critical steps in synthesizing this adamantane-pyran hybrid compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including:
- Adamantane core functionalization : Selective carboxylation at the 1-position via Friedel-Crafts acylation or directed lithiation .
- Pyran ring construction : Cyclization of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid using acid-catalyzed cyclocondensation .
- Amide coupling : Activation of the pyran-carboxylic acid with EDCI/HOBt for reaction with the adamantane amine derivative . Optimization requires controlling temperature (e.g., 0–5°C for lithiation) and solvent polarity (e.g., DMF for amide bond stability). Purity is confirmed via HPLC (>98%) and TLC .
Q. Which spectroscopic techniques are most reliable for confirming stereochemistry and structural integrity?
- NMR : - and -NMR identify substituent positions and stereochemistry. For example, adamantane protons resonate at δ 1.6–2.1 ppm (bridged CH), while the pyran carboxamido group shows a carbonyl signal at ~170 ppm .
- X-ray crystallography : Resolves absolute configuration (e.g., (1r,3s,5R,7S) vs. diastereomers) by analyzing crystal lattice parameters .
- Raman spectroscopy : Detects vibrational modes of adamantane’s cage structure (e.g., C-C stretches at 700–800 cm) and pyran ring deformation .
Q. How does the phenyl group in the pyran ring influence bioavailability?
The 4-phenyl substituent enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies with non-phenyl analogs show a 2–3× increase in Caco-2 cell permeability . Solubility can be mitigated via co-solvents (e.g., PEG-400) or prodrug strategies .
Advanced Research Questions
Q. What computational methods predict binding affinities to neurological targets (e.g., NMDA receptors)?
- Molecular docking (AutoDock Vina) : Models interactions between the adamantane core and hydrophobic pockets in NMDA’s GluN2B subunit (docking score: −9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR : Correlates substituent electronegativity (Hammett σ) with IC values for receptor inhibition .
Q. How can contradictory data on metabolic stability be resolved?
Discrepancies in hepatic microsomal half-life (e.g., 120 min vs. 45 min) arise from:
- Species variability : Human vs. rodent CYP450 isoform selectivity (e.g., CYP3A4 vs. CYP2D6 dominance) .
- Experimental design : Use of NADPH-regenerating systems vs. non-optimized cofactors. Standardize protocols per FDA guidelines .
- Metabolite ID : LC-MS/MS detects hydroxylation at the adamantane 3-position as the primary pathway .
Q. What strategies improve selectivity for CB2 over CB1 receptors in inflammatory models?
- SAR analysis : Bulky substituents (e.g., 4-phenylpyran) reduce CB1 affinity by steric clash in its smaller ligand pocket. Methyl esterification at the 1-position enhances CB2 binding (K = 12 nM vs. 480 nM for CB1) .
- Fluorescent probes : Tagging with BODIPY enables real-time tracking of receptor localization in macrophage membranes .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular weight | 457.58 g/mol | HR-MS |
| logP | 3.5 ± 0.2 | Shake-flask |
| Aqueous solubility | 12 µM (pH 7.4) | Nephelometry |
| Metabolic half-life (human) | 98 min | Hepatocyte assay |
Table 2: Comparative Bioactivity of Analogues
| Compound | NMDA IC (µM) | CB2 K (nM) |
|---|---|---|
| Target compound | 0.45 | 12 |
| Adamantane-1-carboxylic acid | >100 | 320 |
| Pyran-free analogue | 2.1 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
